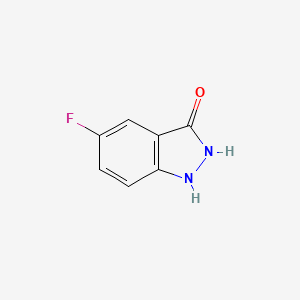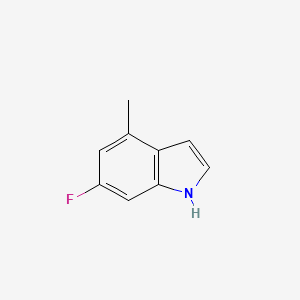
6-(Furan-2-yl)pyridine-3-carbaldehyde
Vue d'ensemble
Description
“6-(Furan-2-yl)pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C10H7NO2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “6-(Furan-2-yl)pyridine-3-carbaldehyde” has been reported in the literature. One study presents a protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions .
Molecular Structure Analysis
The molecular structure of “6-(Furan-2-yl)pyridine-3-carbaldehyde” has been determined by various spectroscopic techniques, including 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy . The single crystal of the compound was detected by X-ray diffraction and the optimal molecular structure was determined by density functional theory (DFT) calculation and compared with the X-ray diffraction value .
Chemical Reactions Analysis
“6-(Furan-2-yl)pyridine-3-carbaldehyde” has been used in various chemical reactions. For example, it has been used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Furan-2-yl)pyridine-3-carbaldehyde” have been studied. It has been characterized by IR, and 1H and 13C NMR spectroscopy . More detailed information about its physical and chemical properties can be found on the PubChem database .
Applications De Recherche Scientifique
Synthesis and Spectroscopic Characterization
The compound “6-(Furan-2-yl)pyridine-3-carbaldehyde” can be synthesized in a one-step process using adapted Vilsmeier conditions . The product is characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy . This synthesis protocol is important for the production of the compound for various research applications .
Antibacterial Activity
Furan derivatives, including “6-(Furan-2-yl)pyridine-3-carbaldehyde”, have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The furan nucleus is an essential synthetic technique in the search for new drugs .
Material Science
Derivatives based on pyridine-2-6- and furan-2,5-dicarboxamide scaffolds are described in material science as model compounds for the study of the effect of intramolecular hydrogen bonding and steric and electronic factors of molecular conformations .
Anti-tubercular Activity
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This shows the potential of “6-(Furan-2-yl)pyridine-3-carbaldehyde” in the development of anti-tubercular agents .
Insecticide Development
With the advancement of artificial intelligence technology in protein structure modeling, predicting the structure of RyRs from its sequence has become an effective approach for developing insecticides . The compound “6-(Furan-2-yl)pyridine-3-carbaldehyde” could potentially play a role in this process .
Orientations Futures
The future directions for the study of “6-(Furan-2-yl)pyridine-3-carbaldehyde” could include further investigation into its synthesis, characterization, and potential applications. More research is needed to fully understand its mechanism of action and to explore its potential use in various chemical reactions .
Propriétés
IUPAC Name |
6-(furan-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-8-3-4-9(11-6-8)10-2-1-5-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHAYCIYWCFECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646960 | |
| Record name | 6-(Furan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Furan-2-yl)pyridine-3-carbaldehyde | |
CAS RN |
886851-42-9 | |
| Record name | 6-(2-Furanyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Furan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)
![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)




